molecular formula C18H16N2O3S B3139805 Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate CAS No. 477856-51-2

Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate

Cat. No.: B3139805
CAS No.: 477856-51-2
M. Wt: 340.4 g/mol
InChI Key: SXBMQWSOGAWBQE-UHFFFAOYSA-N
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Description

Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate is a synthetic organic compound featuring a phenoxypropanoate ester backbone linked to a pyrimidine-thienyl heterocyclic system, making it a valuable chemical entity for research and development. This compound belongs to a class of molecules known for diverse biological activities and is utilized exclusively in scientific research. Its core structure incorporates multiple pharmacologically relevant motifs, including the pyrimidine ring—a common scaffold in medicinal chemistry known to interact with various enzyme systems . The thienyl substituent further enhances its potential for exploring structure-activity relationships in drug discovery. Researchers employ this compound primarily as a key intermediate or building block in the synthesis of more complex molecules targeting various disease pathways. The structural framework of related aryloxyacetamide and phenoxypropanoate derivatives has demonstrated significance in developing inhibitors for enzymes like malate dehydrogenase, which plays a critical role in cellular metabolism and has been investigated as a target in cancer metabolism studies . Compounds with similar structural features, such as the integration of pyrimidine and thiophene rings, have shown relevance in exploring kinase inhibition, including cyclin-dependent kinases (CDKs) that regulate cell division and are prominent targets in oncology research . The methyl ester group provides favorable properties for cell permeability and chemical handling, making it suitable for in vitro biochemical and cellular assays. This product is strictly for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material in accordance with applicable laboratory safety guidelines and regulatory requirements.

Properties

IUPAC Name

methyl 2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12(18(21)22-2)23-14-7-5-13(6-8-14)17-19-10-9-15(20-17)16-4-3-11-24-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBMQWSOGAWBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188061
Record name Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477856-51-2
Record name Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate typically involves the reaction of 4-(2-thienyl)-2-pyrimidinyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The compound belongs to a broader class of phenoxypropanoate esters, which are widely utilized in herbicides and pharmaceuticals. Below is a detailed comparison with key analogs:

Structural Comparison
Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight (g/mol) Primary Use References
Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate (477856-51-2) Pyrimidine (4-thienyl-substituted), phenoxy, methyl ester C₁₈H₁₆N₂O₃S 340.40 Not explicitly stated
Haloxyfop-methyl (69806-40-2) Pyridine (3-Cl, 5-CF₃-substituted), phenoxy, methyl ester C₁₆H₁₃ClF₃NO₄ 375.73 Herbicide
Diclofop-methyl (51338-27-3) Phenoxy (2,4-dichlorophenyl-substituted), methyl ester C₁₆H₁₄Cl₂O₄ 341.19 Herbicide
Quizalofop-P-ethyl (94051-08-8) Quinoxaline (6-Cl-substituted), phenoxy, ethyl ester (R-configuration) C₁₇H₁₃ClN₂O₄ 344.75 Herbicide
Bezafibrate (41859-67-0) Chlorobenzamide, phenoxy, propanoic acid (hypolipidemic agent) C₁₉H₂₀ClNO₄ 361.82 Lipid-lowering drug

Key Structural Insights :

  • Heterocyclic Core: The target compound uses a pyrimidine-thiophene system, whereas haloxyfop-methyl and quizalofop-P-ethyl rely on pyridine and quinoxaline cores, respectively. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to chlorinated or fluorinated analogs .
  • The thienyl group in the target compound offers a balance of lipophilicity and biodegradability .
  • Stereochemistry : Quizalofop-P-ethyl’s R-configuration is critical for herbicidal efficacy, while the target compound’s structure lacks stereochemical specification, suggesting it may be a racemic mixture .
Physicochemical Properties
  • Solubility : The thienyl group’s moderate polarity may improve aqueous solubility compared to highly halogenated analogs like haloxyfop-methyl.
  • Hydrogen Bonding: and highlight that phenoxypropanoates often form C–H···O hydrogen bonds in crystal lattices. The thienyl group’s sulfur atom could introduce additional weak interactions (e.g., S···π), influencing solid-state stability .
  • Bioactivity : While bezafibrate () reduces cholesterol by 20–25%, the target compound’s pyrimidine-thiophene system may target different pathways, such as enzyme inhibition in weeds or lipid metabolism .

Biological Activity

Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-(2-thienyl)-2-pyrimidinyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, often in the presence of potassium carbonate as a base.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study assessed various thieno[2,3-d]pyrimidin-4-ones for their antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The results showed that these compounds had notable antibacterial activity, suggesting that similar derivatives may also possess such properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
Methyl 2-{...}M. tuberculosisTBD

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies have indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways associated with cell growth and apoptosis. The mechanism often involves the modulation of enzyme activities or receptor interactions that are critical for tumor growth .

Case Study: Inhibition of Cancer Cell Lines

In a comparative study, various thienopyrimidine compounds were tested against different cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability at concentrations as low as 25 µM, indicating promising anticancer activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to the modulation of signaling pathways involved in cell division and apoptosis. For instance, it may inhibit enzymes critical for DNA replication or interfere with the function of growth factor receptors .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
Methyl 2-{...}ModerateHigh
Methyl 2-{4-[4-(2-furyl)-2-pyrimidinyl]}LowModerate
Methyl 2-{...}HighHigh

Q & A

Q. What are the key structural features of Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate, and how do they influence its reactivity?

The compound contains a pyrimidinyl ring substituted with a thienyl group, connected via a phenoxy-propanoate ester backbone. The thienyl group introduces electron-rich sulfur atoms, which may enhance π-π stacking interactions, while the pyrimidine core offers hydrogen-bonding sites. The ester group provides hydrolytic lability, critical for prodrug activation or environmental degradation .

Q. What is a standard synthetic route for preparing this compound?

A representative method involves coupling 4-(4-(2-thienyl)-2-pyrimidinyl)phenol with methyl 2-chloropropanoate in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 10 hours. The product is isolated via ethyl acetate extraction, dried with Na₂SO₄, and purified by silica gel chromatography (petroleum ether/ethyl acetate, 4:1) . This method mirrors protocols for analogous herbicidal esters .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with retention time comparison (e.g., 0.90 minutes under specific gradient conditions) and liquid chromatography-mass spectrometry (LCMS) for molecular ion detection (e.g., [M+H₂O]+ at m/z 450) are standard. Nuclear magnetic resonance (NMR) spectroscopy validates structural motifs, such as thienyl proton signals (δ 6.8–7.2 ppm) and ester carbonyl peaks (δ 170–175 ppm) .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound under scalable conditions?

Advanced optimization includes:

  • Replacing DMF with polar aprotic solvents like acetonitrile to reduce toxicity.
  • Employing microwave-assisted synthesis to reduce reaction time (e.g., 2 hours at 120°C).
  • Using tert-butyl esters as intermediates to improve stability during purification, followed by transesterification .
  • Catalytic methods (e.g., Pd/C or organocatalysts) to enhance coupling efficiency .

Q. How does the substitution pattern on the pyrimidine ring affect the compound’s bioactivity?

Structure-activity relationship (SAR) studies on analogous herbicides (e.g., haloxyfop-methyl) show that electron-withdrawing groups (e.g., Cl, CF₃) on the pyrimidine ring enhance herbicidal potency by increasing target enzyme (acetyl-CoA carboxylase) inhibition. The 2-thienyl group may improve membrane permeability due to its lipophilicity . Computational docking studies (e.g., AutoDock Vina) can model interactions with enzyme active sites .

Q. What analytical challenges arise in detecting degradation products of this compound in environmental samples?

Hydrolysis of the ester group generates 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoic acid, detectable via LCMS (m/z 336 [M-H]⁻). Advanced techniques like high-resolution mass spectrometry (HRMS) and tandem MS/MS differentiate isobaric metabolites. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates trace analytes in water or soil .

Q. How can computational modeling predict the compound’s metabolic fate in biological systems?

Density functional theory (DFT) calculates hydrolysis activation energies, while pharmacokinetic tools (e.g., SwissADME) predict cytochrome P450-mediated oxidation sites. Molecular dynamics simulations model interactions with detoxification enzymes like glutathione S-transferases .

Q. What spectroscopic methods resolve data contradictions in crystallographic vs. solution-state structures?

X-ray crystallography confirms solid-state conformation, but solution NMR may reveal dynamic equilibria (e.g., ester rotamers). Variable-temperature NMR and NOESY experiments clarify conformational flexibility, while IR spectroscopy identifies hydrogen-bonding patterns in different solvents .

Methodological Guidelines

Q. What safety protocols are critical when handling this compound in the lab?

  • Use engineering controls (fume hoods) to avoid inhalation.
  • Monitor airborne concentrations with real-time sensors (e.g., PID detectors).
  • Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
  • Store in amber glass under inert gas (N₂/Ar) to prevent ester hydrolysis .

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C.
  • Sample aliquots at intervals (0, 24, 48 hours) for HPLC-UV analysis.
  • Pseudo-first-order kinetics model degradation rates. Acidic conditions typically accelerate ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate
Reactant of Route 2
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Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate

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